![molecular formula C8H12N2 B159392 N-Phenylethylenediamine CAS No. 1664-40-0](/img/structure/B159392.png)
N-Phenylethylenediamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P1101 involves the conjugation of interferon alfa-2b with polyethylene glycol. This process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent, such as succinimidyl carbonate.
Conjugation: The activated polyethylene glycol is then conjugated to the N-terminal proline of interferon alfa-2b under controlled conditions, typically in an aqueous buffer at a specific pH and temperature.
Purification: The resulting conjugate is purified using chromatographic techniques to remove any unreacted polyethylene glycol and other impurities.
Industrial Production Methods
Industrial production of P1101 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
P1101 primarily undergoes:
Oxidation: This reaction can occur at the methionine residues within the interferon alfa-2b protein.
Reduction: Reduction reactions may involve the disulfide bonds within the protein structure.
Substitution: Substitution reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents in a buffered solution.
Substitution: Specific reagents depending on the desired substitution, often under controlled pH and temperature.
Major Products Formed
Oxidation: Oxidized forms of interferon alfa-2b.
Reduction: Reduced forms of interferon alfa-2b with altered disulfide bonds.
Substitution: Substituted derivatives of interferon alfa-2b.
Scientific Research Applications
Catalysis
N-Phenylethylenediamine has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes that exhibit catalytic properties. These complexes have been studied for their effectiveness in various reactions, including:
- C-C Coupling Reactions : PED-based metal complexes have shown promise in catalyzing cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.
- Photocatalytic Applications : Research indicates that PED derivatives can facilitate photocatalytic processes, enhancing reaction rates under light irradiation conditions .
Pharmaceutical Development
The potential of this compound in drug design is notable, particularly due to its ability to form stable complexes with metal ions, which can enhance the pharmacokinetic properties of pharmaceutical agents. Specific applications include:
- Anticancer Agents : Complexes formed with platinum and other metals using PED as a ligand have demonstrated promising anticancer activity. Studies suggest that these complexes can effectively bind to DNA, disrupting cancer cell proliferation .
- Chelating Agents : PED's ability to chelate metal ions makes it a candidate for developing drugs aimed at treating metal toxicity or enhancing drug delivery systems.
Corrosion Inhibition
This compound has been investigated for its capacity to inhibit corrosion on metal surfaces. Research findings indicate that:
- Protective Layer Formation : When applied to metal surfaces, PED forms a protective layer that prevents corrosive agents from interacting with the metal substrate. This property is particularly beneficial in industrial applications where metal integrity is crucial.
Analytical Chemistry
In analytical chemistry, this compound serves as an effective reagent for detecting and quantifying metal ions in various samples. Key applications include:
- Metal Ion Detection : PED's chelating ability allows it to form colored complexes with metal ions, facilitating their detection through spectrophotometric methods.
- Biochemical Assays : The compound's interaction with different metal ions has been leveraged in biochemical assays, improving the sensitivity and specificity of detection methods .
Data Table: Comparative Analysis of this compound Applications
Case Studies
-
Corrosion Inhibition Study :
A study published in a materials science journal highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the presence of PED significantly reduced corrosion rates compared to untreated samples. -
Pharmaceutical Application :
Research involving platinum complexes demonstrated that this compound derivatives could enhance the efficacy of chemotherapeutic agents by improving their interaction with cellular targets, thereby increasing therapeutic outcomes while minimizing side effects. -
Analytical Method Development :
A recent publication detailed the development of a spectrophotometric method utilizing this compound for the detection of lead ions in environmental samples. The method showcased high sensitivity and selectivity, making it suitable for routine analysis.
Mechanism of Action
P1101 exerts its effects through the activation of the interferon receptor, leading to the activation of the JAK-STAT signaling pathway. This activation results in the transcription of interferon-stimulated genes, which play a crucial role in antiviral, antiproliferative, and immunomodulatory responses. The polyethylene glycol modification enhances the stability and half-life of the compound, allowing for less frequent dosing .
Comparison with Similar Compounds
Similar Compounds
Interferon alfa-2b: The unmodified form of the protein used in various antiviral and anticancer therapies.
Peginterferon alfa-2a: Another polyethylene glycol-modified interferon used in the treatment of hepatitis C and other conditions.
Uniqueness
P1101 is unique due to its ultra-long-acting nature, allowing for bi-weekly dosing compared to the more frequent dosing required for other interferons. This results in improved patient compliance and reduced side effects .
Biological Activity
N-Phenylethylenediamine (NPEA) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NPEA, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its two amino groups (-NH2) attached to a phenyl and an ethylene bridge. Its molecular formula is C8H12N2, with a molecular weight of 152.20 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often used in biological studies.
Biological Activities
1. Anticancer Activity
NPEA has been evaluated for its anticancer properties, particularly as a potential inhibitor of tubulin polymerization. A study assessed the antiproliferative activity of NPEA derivatives on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest in the G2/M phase .
Compound | IC50 (µM) | Cell Line |
---|---|---|
NPEA | 5.6 | HT-29 |
NPEA | 3.4 | M21 |
NPEA | 4.1 | MCF7 |
2. Neuroprotective Effects
Research has demonstrated that NPEA acts as a σ receptor ligand, which may contribute to its neuroprotective effects. In animal models, NPEA derivatives have shown promise in attenuating cocaine-induced convulsions, suggesting a potential role in treating stimulant abuse disorders . This effect is attributed to the compound's ability to modulate neurotransmitter systems.
3. Antimicrobial Activity
NPEA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study involving NPEA derivatives, researchers observed that these compounds inhibited tumor growth in chick chorioallantoic membrane assays. The most potent derivatives were found to block angiogenesis effectively, indicating their potential as anti-angiogenic agents in cancer therapy .
Case Study 2: Neuroprotection
In another study focused on neuroprotection, NPEA was administered to mice subjected to cocaine exposure. The results showed that mice treated with NPEA displayed significantly reduced seizure activity compared to the control group, highlighting its therapeutic potential in managing cocaine addiction .
The mechanisms underlying the biological activities of NPEA are multifaceted:
- Tubulin Inhibition : NPEA and its derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.
- σ Receptor Modulation : As a σ receptor ligand, NPEA influences neurotransmitter release and neuronal excitability, providing neuroprotective effects.
- Membrane Disruption : The antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to cell lysis.
Properties
IUPAC Name |
N'-phenylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDXARMXNJACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061861 | |
Record name | N-Phenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-40-0 | |
Record name | N-Phenylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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